molecular formula C22H21NO4 B2970301 1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid CAS No. 2375274-25-0

1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid

Cat. No.: B2970301
CAS No.: 2375274-25-0
M. Wt: 363.413
InChI Key: USFLLVASQVUIMT-UHFFFAOYSA-N
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Description

This compound, also known as 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid, is a white to gray solid with a special odor . It has a molecular weight of 337.38 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H19NO4/c1-21(20(10-11-20)18(22)23)19(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23) . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and tautomeric states.


Physical and Chemical Properties Analysis

This compound is stable at room temperature and soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane .

Scientific Research Applications

Ethylene Precursor Conjugation

Research on ethylene precursor conjugation in plants has identified related cyclopropane-carboxylic acids as key intermediates. Specifically, the study by Hoffman, Yang, and McKeon (1982) on 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, revealed its conversion into 1-(malonylamino)cyclopropane-1-carboxylic acid in wheat leaves, demonstrating the compound's role in plant physiology and ethylene synthesis (Hoffman, N., Yang, S., & McKeon, T. (1982)).

Hydroxy-group Protection

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure of interest, serves as a protective group for hydroxy-groups in organic synthesis. Gioeli and Chattopadhyaya (1982) discussed its utility for protecting hydroxy-groups amidst various acid- and base-labile protecting groups, highlighting its application in the synthesis of nucleic acid fragments (Gioeli, C., & Chattopadhyaya, J. (1982)).

Zwitterion Formation

Śliwińska, Czardybon, and Warkentin (2007) explored the reactivity of a cyclopropane derivative with geminal donor and acceptor groups, leading to the formation of zwitterions and demonstrating the compound's potential in synthetic organic chemistry (Śliwińska, A., Czardybon, W., & Warkentin, J. (2007)).

Synthetic Applications

Le and Goodnow (2004) reported on the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid from related precursors, showcasing the compound's relevance in synthesizing heterocyclic compounds with potential biological activity (Le, K., & Goodnow, R. (2004)).

Photoisomerization Studies

The study by Okada, Sakai, Oda, Yoshimura, and Ohno (1989) on α-(9″-anthryl)ethyl spiro[cyclopropane-1,9′-fluorene]-2-carboxylates provided insights into asymmetric induction and photoisomerization processes, offering applications in photochemistry and molecular design (Okada, K., Sakai, H., Oda, M., Yoshimura, A., & Ohno, T. (1989)).

Cyclopropane Ring-Opening

Ortega and Csákÿ (2016) developed a method for the ring-opening of donor-acceptor cyclopropanes under metal-free conditions, demonstrating the cyclopropane moiety's versatility in synthetic chemistry (Ortega, V., & Csákÿ, A. G. (2016)).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-19(25)21(9-10-21)22(11-12-22)23-20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFLLVASQVUIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)C2(CC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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